![molecular formula C13H22N2O2 B1271074 1,3-Di(piperidin-1-yl)propane-1,3-dione CAS No. 54561-77-2](/img/structure/B1271074.png)
1,3-Di(piperidin-1-yl)propane-1,3-dione
Overview
Description
“1,3-Di(piperidin-1-yl)propane-1,3-dione” is a chemical compound with the molecular formula C13H22N2O2 . It has a molecular weight of 238.33 g/mol . The compound is also known by other names such as “1,3-di(piperidin-1-yl)propane-1,3-dione”, “1,3-Di-piperidin-1-yl-propane-1,3-dione”, and "1,3-bis(piperidin-1-yl)propane-1,3-dione" .
Molecular Structure Analysis
The compound has a complex structure with two piperidin-1-yl groups attached to a propane-1,3-dione group . The InChI string representation of the molecule is "InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 238.168127949 g/mol . The topological polar surface area is 40.6 Ų .Scientific Research Applications
Proteomics Research
“1,3-Di(piperidin-1-yl)propane-1,3-dione” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems.
Synthesis of Polymers
This compound can be used in the synthesis of hyperbranched copolymers . Hyperbranched polymers are a type of polymer with a highly branched three-dimensional structure. They are used in a variety of applications, including coatings, adhesives, and drug delivery systems.
Construction of Metal-Organic Frameworks (MOFs)
“1,3-Di(piperidin-1-yl)propane-1,3-dione” can be used in the synthesis of two-dimensional and three-dimensional cadmium organic frameworks . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in a variety of applications, including gas storage, separation, and catalysis.
Chemical Reactions
This compound can undergo condensation reactions with aldehydes in the presence of sulfur to produce polysulfonamides . Polysulfonamides are a type of polymer that exhibit good thermal stability and mechanical properties, making them useful in a variety of applications, including high-performance fibers and films.
Mechanism of Action
properties
IUPAC Name |
1,3-di(piperidin-1-yl)propane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUHZFJGULSMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368147 | |
Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(piperidin-1-yl)propane-1,3-dione | |
CAS RN |
54561-77-2 | |
Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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